![molecular formula C11H11N3O B13062388 1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13062388.png)
1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyridine moieties in its structure imparts unique chemical and biological properties.
準備方法
The synthesis of 1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Coupling with Pyridine: The synthesized pyrazole is then coupled with a pyridine derivative using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative.
Final Assembly:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological Studies: It is used as a probe in biological studies to understand enzyme interactions and receptor binding.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one can be compared with other similar compounds, such as:
1-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-ylmethanone: This compound lacks the ethanone group, which may affect its reactivity and biological activity.
2-(1-Methyl-1H-pyrazol-4-yl)pyridine: This compound has a different substitution pattern on the pyrazole ring, leading to variations in its chemical and biological properties.
1-(Pyridin-4-yl)ethan-1-one:
The uniqueness of this compound lies in its combined pyrazole-pyridine structure, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
1-[6-(4-methylpyrazol-1-yl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C11H11N3O/c1-8-5-13-14(7-8)11-4-3-10(6-12-11)9(2)15/h3-7H,1-2H3 |
InChIキー |
UUENRYZZZBDFBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1)C2=NC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B13062307.png)
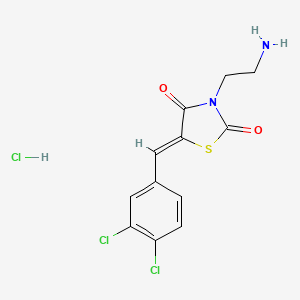

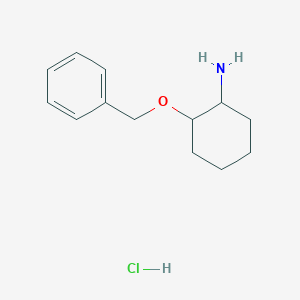
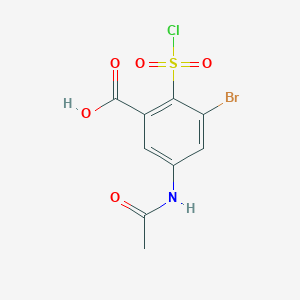
![1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062344.png)
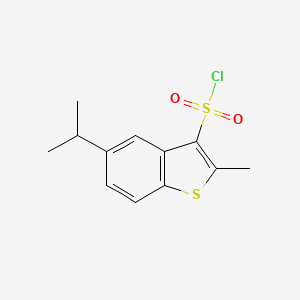
![7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13062355.png)
![5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13062365.png)
![Sodium [[4-(acetylamino)phenyl]thio]acetate](/img/structure/B13062366.png)
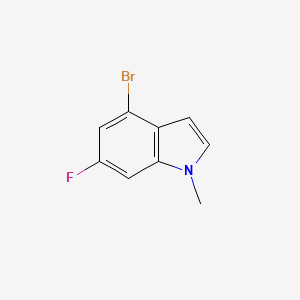

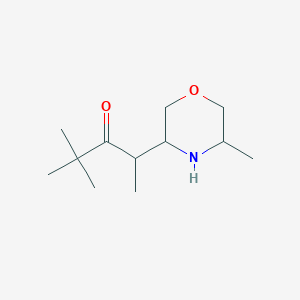
![1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine](/img/structure/B13062384.png)
